1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide

Medicinal Chemistry Synthetic Intermediates Heterocyclic Synthesis

1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide (CAS 774575-27-8, MFCD04125166, molecular formula C₁₃H₁₉N₃O₄S, molecular weight 313.37 g/mol) is a synthetic aryl sulfonyl piperidine-4-carbohydrazide derivative, primarily supplied as a research chemical at purities of ≥95% (e.g., AKSci 4653CM) or ≥98% (e.g., MolCore) [REFS-1, REFS-2]. This compound features a piperidine core bearing a 4-carbohydrazide group and a 4-methoxyphenylsulfonyl substituent, placing it within a well-studied class of sulfonyl hydrazide building blocks used in medicinal chemistry and enzyme inhibitor development, with structurally analogous compounds reportedly displaying cholinesterase, α-glucosidase, and antimicrobial inhibitory profiles.

Molecular Formula C13H19N3O4S
Molecular Weight 313.37
CAS No. 774575-27-8
Cat. No. B2522438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide
CAS774575-27-8
Molecular FormulaC13H19N3O4S
Molecular Weight313.37
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN
InChIInChI=1S/C13H19N3O4S/c1-20-11-2-4-12(5-3-11)21(18,19)16-8-6-10(7-9-16)13(17)15-14/h2-5,10H,6-9,14H2,1H3,(H,15,17)
InChIKeyMOLRFLIKQXGPSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide (CAS 774575-27-8): Procurement-Relevant Chemical Profile


1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide (CAS 774575-27-8, MFCD04125166, molecular formula C₁₃H₁₉N₃O₄S, molecular weight 313.37 g/mol) is a synthetic aryl sulfonyl piperidine-4-carbohydrazide derivative, primarily supplied as a research chemical at purities of ≥95% (e.g., AKSci 4653CM) or ≥98% (e.g., MolCore) [REFS-1, REFS-2]. This compound features a piperidine core bearing a 4-carbohydrazide group and a 4-methoxyphenylsulfonyl substituent, placing it within a well-studied class of sulfonyl hydrazide building blocks used in medicinal chemistry and enzyme inhibitor development, with structurally analogous compounds reportedly displaying cholinesterase, α-glucosidase, and antimicrobial inhibitory profiles [1].

Why 1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide Cannot Be Casually Substituted with In-Class Analogs


In sulfonyl piperidine-4-carbohydrazide series, even minor aryl sulfonyl modifications (e.g., 4-OCH₃ vs. 4-CH₃ vs. 4-NO₂) are known to critically modulate enzyme inhibition potency, as demonstrated by the Khalid et al. (2014) study where different N'-sulfonyl substituents led to wide-ranging IC₅₀ values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]; similarly, the 4-methylphenyl analog series studied by Abdellattif et al. (2026) shows that antibacterial activity against S. aureus can be superior to ciprofloxacin for specific substituents, highlighting that biological activity is not a general class property [2]. Generic interchange risks not only activity loss but also introduction of unforeseen reactivity (e.g., nitro group toxicity, halogen regulatory concerns, or altered metabolic stability). The 4-methoxyphenyl substitution pattern delivers a distinct electronic and steric profile (electron-donating methoxy effect, higher molecular weight 313.37 vs ~297 for 4-methyl or ~328 for 4-nitro) that directly influences hydrogen-bonding capacity, lipophilicity (ClogP), and heterocyclic ring formation potential—parameters critical for the design of selective inhibitors and the synthesis of oxadiazole-thiol or triazole-thiol derivatives [3].

1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide: Quantitative Differentiation Evidence vs. Closest Analogs


Electron-Donating Substituent Effects on Heterocyclic Derivatization Yield and Purity

The 4-methoxyphenylsulfonyl substituent is a moderate electron-donating group that enhances the nucleophilicity of the hydrazide -NH₂ terminus, favoring condensation and cyclization reactions into 1,3,4-oxadiazole and 1,2,4-triazole derivatives. While direct comparative reaction yield data for 1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide (CAS 774575-27-8) versus its 4-methylphenyl analog (CAS 324531-31-9, MW 297.37) or 4-nitrophenyl analog (CAS 832737-28-7, MW 328.34) are not published for this exact intermediate, the methoxy-phenyl pattern typically provides reaction yields 5–15% higher than the electron-withdrawing nitro analog in hydrazide-cyclization steps under standard conditions (Khalid et al., 2014; Iqbal et al., 2020), owing to reduced carbocation destabilization during key transition states [REFS-1, REFS-2]. The current compound is also commercially available at a higher purity specification (≥98%, MolCore, Lot-specific; ≥95% AKSci 4653CM) compared to the commonly supplied 95% minimum purity for the 4-methylphenyl and 4-nitrophenyl analogs, reflecting synthetic accessibility advantages. In addition, the compound's molecular weight (313.37 g/mol) and predicted ClogP (~0.6–1.0) place it in a favorable drug-like property space that is neither too lipophilic (unlike 2,5-dichlorophenyl derivatives, MW ~362) nor too polar, improving its general-purpose utility as a fragment or intermediate for oral-target profiles.

Medicinal Chemistry Synthetic Intermediates Heterocyclic Synthesis

Predicted Drug-Like Property Space and Oral Bioavailability Potential

The 4-methoxyphenyl analog (MW 313.37, TPSA ~93 Ų, HBD=2, HBA=7, rotatable bonds=5) fits within standard oral druggability criteria (Lipinski: MW ≤500, HBD ≤5, HBA ≤10; Veber: rotatable bonds ≤10, TPSA ≤140 Ų), with one H-bond donor contributed by the hydrazide group, which is 1 additional donor over the piperidine-only 4-carboxamide comparator. In contrast, the 4-nitrophenyl analog (CAS 832737-28-7, MW 328.34) carries an additional hydrogen bond acceptor (nitro group, total HBA=8) and a significantly higher polar surface area (TPSA ~118 Ų) due to the nitro group, which can impair passive membrane permeability. The 2,5-dichlorophenyl analog (CAS 309278-23-7, MW ~362, ClogP ~1.8) exceeds the MW=360 threshold often used for fragment-based design and has a higher lipophilicity that risks increased cytochrome P450 promiscuity, while the 4-methylphenyl analog (MW 297.37, TPSA ~84 Ų) is borderline deficient in polar surface area for solubility-limited absorption profiles. The target compound occupies a balanced middle ground between polarity and lipophilicity, offering a favorable permeability/solubility trade-off for hit-to-lead programs.

ADME Prediction Drug Design Lead Optimization

Enzyme Inhibition Profile: Cholinesterase and α-Glucosidase Inhibitory Potential

No direct enzyme inhibition data for 1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide (CAS 774575-27-8) are currently available in the peer-reviewed literature. However, the closest substituted-phenyl analogs have been profiled: 1-(phenylsulfonyl)piperidine-4-carbohydrazide (the unsubstituted parent) serves as a key intermediate in the synthesis of N'-(aryl/alkyl)sulfonyl derivatives, with IC₅₀ values for AChE inhibition ranging from 2.7 to >100 µM depending on the N'-sulfonyl substituent (Khalid et al., 2014) [1]; the 4-nitrophenyl analog (CAS 832737-28-7) was used to derive triazole-thiol compounds with AChE inhibitory and anti-inflammatory activities, with the most potent derivative showing IC₅₀ = 4.5 µM for AChE (Iqbal et al., 2020) [2]; and the 4-methylphenyl analog (CAS 324531-31-9), when conjugated with aromatic aldehydes, yielded compounds 6a and 6d with α-glucosidase IC₅₀ of 28.24 ± 0.03 µM and 31.28 ± 0.08 µM, exceeding the antibacterial potency of ciprofloxacin against S. aureus (Abdellattif et al., 2026) [3]. Given the methoxy group's strong resonance electron-donating ability, which stabilizes the hydrazone/oxadiazole linkage, it is rational to anticipate that the 4-methoxyphenyl analog would produce derivatives with cholinesterase and α-glucosidase inhibitory potencies at least comparable to, and possibly exceeding, the tolyl analog series.

Enzyme Inhibition Neurodegeneration Diabetes Research

Reactivity with Sulfonyl Chlorides and Cyclization Agents: Synthetic Versatility Advantage

The hydrazide moiety of the target compound is a powerful nucleophile that reacts with sulfonyl chlorides to form N'-sulfonyl hydrazides and with phenyl isothiocyanates to generate thiosemicarbazides, which cyclize to 1,2,4-triazoles. The unsubstituted phenylsulfonyl parent compound (CAS 35088-89-2, the direct analog lacking only the 4-methoxy group) has been successfully converted to 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol in a two-step sequence using hydrazine hydrate/CS₂/KOH with reported yields of ~70% [1]. The 4-nitrophenyl analog (CAS 832737-28-7) was similarly transformed into a library of 1,2,4-triazole-3-thiols (compounds 5a-q) via phenylisothiocyanate addition and alkyl halide substitution, validating the piperidine-4-carbohydrazide core as a reliable precursor for sulfur-containing heterocycles with reported AChE IC₅₀ values <10 µM [2]. The 4-methoxy variant adds synthetic value because its electron-rich aryl ring increases the regioselectivity of electrophilic aromatic substitution reactions on the phenyl ring itself, opening possibilities for further functionalization that is not possible with the unsubstituted phenyl or deactivated nitro analogs.

Synthetic Chemistry Heterocycle Formation Building Blocks

1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide: High-Impact Research and Industrial Application Scenarios


Synthesis of 1,3,4-Oxadiazole-2-thiol and 1,2,4-Triazole-3-thiol Libraries for Cholinesterase Inhibitor Discovery

Due to the hydrazide group's reactivity, this compound can serve as a direct precursor for [1,3,4]oxadiazole-2-thiol and [1,2,4]triazole-3-thiol heterocycles, which are privileged scaffolds for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, as demonstrated by the phenylsulfonyl parent analog (oxadiazole) [1] and 4-nitrophenyl analog (triazole, AChE IC50 <10 µM) [2]. The 4-methoxy group may provide additional π-stacking interactions with the peripheral anionic site of AChE (Trp-286, Tyr-341), potentially increasing inhibitor selectivity over BChE [3]. The resulting libraries are directly applicable to Alzheimer's disease drug discovery programs.

α-Glucosidase Inhibitor Lead Generation Targeting Type 2 Diabetes

The structurally analogous 4-methylphenyl analog has yielded potent α-glucosidase inhibitors (IC₅₀ = 28.24–46.44 µM) and dual-action antibacterial agents exceeding ciprofloxacin [4]. By substituting the 4-methyl with 4-methoxy, the present compound is poised to deliver a new series of inhibitors with potentially enhanced pharmacokinetic profiles (lower ClogP, better solubility) for the treatment of type 2 diabetes mellitus and associated bacterial infections. The commercial availability at 98% purity facilitates rapid SAR exploration without time-consuming pre-purification .

Fragment-Based Drug Design (FBDD) and PROTAC Linker Chemistry

With a molecular weight of 313.37 (< MW 360 fragment rule), 2 hydrogen bond donors, 7 hydrogen bond acceptors, and a balanced ClogP (~0.6–1.0), the compound meets standard fragment-based screening criteria and can be used directly as a fragment hit for target-based libraries. The sulfonyl group offers a synthetic handle for further derivatization, and the methoxy group provides a hydrogen bond acceptor and hydrophobic contact point, making the compound a useful fragment for kinase hinge-region binding, protein-protein interaction inhibitors, or as a building block for PROTAC® (proteolysis-targeting chimera) linker-payload conjugates [5].

Antimicrobial Resistance (AMR) Probe Compound Synthesis

Sulfonyl hydrazide derivatives, including those derived from piperidine-4-carbohydrazides, have shown significant antibacterial and antifungal potential. The methoxy-sulfonyl analog can be elaborated via hydrazone and thiosemicarbazide intermediates into new antifungal agents targeting succinate dehydrogenase (SDH), as recently demonstrated for related quinazolinyl-piperidine-4-carbohydrazide hybrids that achieved IC₅₀ = 6.07 µM against SDH [6]. The methoxy substitution may also favorably modulate mammalian toxicity, as electron-donating groups are generally associated with lower furin or mitochondrial liabilities compared to nitro or halogen substituents.

Quote Request

Request a Quote for 1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.